N-methylolmethacrylamide

Description

Molecular Architecture and Stereochemical Considerations

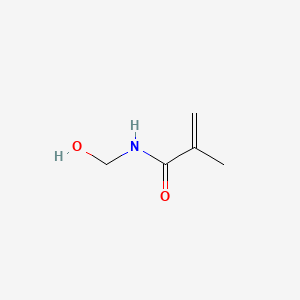

N-methylolmethacrylamide exhibits a distinctive molecular structure with the chemical formula C5H9NO2 and a molecular weight of 115.13 g/mol. The compound's systematic name, N-(hydroxymethyl)-2-methylprop-2-enamide, reveals the presence of multiple functional groups that contribute to its chemical versatility. The molecular architecture incorporates both a vinyl group capable of polymerization and a hydroxymethyl group that enables crosslinking reactions, making it a bifunctional monomer with unique reactivity characteristics.

The stereochemical aspects of this compound are particularly important when considering its polymerization behavior. The compound contains a double bond that can exhibit geometric isomerism, following the E-Z nomenclature system based on Cahn-Ingold-Prelog priority rules. In this system, the configuration is determined by the relative positions of the highest priority groups attached to each carbon of the double bond. The presence of the methyl group on the alpha carbon of the acrylamide backbone creates additional steric considerations that influence the compound's three-dimensional conformation and subsequent reactivity patterns.

The molecular structure features several key components that define its chemical behavior. The methacryl portion contains a methyl-substituted vinyl group (CH2=C(CH3)-) attached to an amide carbonyl, while the hydroxymethyl substituent (-NHCH2OH) provides the crosslinking functionality. This dual functionality allows the compound to participate in both addition polymerization through the vinyl group and condensation reactions through the hydroxymethyl group, creating opportunities for complex polymer network formation.

Physical properties of this compound reflect its molecular architecture, with a melting point of -37°C and a boiling point of 100°C. The compound exhibits a density of 1.1 g/mL at 25°C and demonstrates significant water solubility at 600 g/L at 20°C. These properties indicate strong intermolecular interactions, likely due to hydrogen bonding capabilities of both the amide and hydroxymethyl functional groups.

Properties

IUPAC Name |

N-(hydroxymethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTMQTKDNSEIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26587-87-1 | |

| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26587-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027335 | |

| Record name | Methylolmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

923-02-4 | |

| Record name | Methylolmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylolmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methylolmethacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylolmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLOLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BO2025ITR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylolmethacrylamide can be synthesized through the reaction of methacrylamide with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The general reaction is as follows: [ \text{Methacrylamide} + \text{Formaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of anionic and non-ionic emulsifiers, crosslinking agents, and controlled reaction conditions. The process includes pre-emulsification, followed by the addition of reducing and oxidizing agents, and maintaining the reaction temperature to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-methylolmethacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize through free-radical mechanisms to form polymers and copolymers.

Cross-linking: It acts as a cross-linking agent in polymer matrices, enhancing the mechanical properties and stability of the resulting materials.

Common Reagents and Conditions

Initiators: Ammonium persulfate is commonly used as an initiator in the polymerization of this compound.

Solvents: Dimethyl sulfoxide and N-methyl-2-pyrrolidone are used as solvents in the polymerization process.

Major Products Formed

The major products formed from the reactions of this compound include cross-linked polymers and copolymers, which are used in various industrial applications .

Scientific Research Applications

Polymer Chemistry

N-Methylolmethacrylamide in Polymer Synthesis

This compound is primarily used as a monomer in the synthesis of polymers. It can undergo copolymerization with various vinyl monomers to create thermoplastic polymers that can be converted into thermoset materials through cross-linking. This property allows for the development of materials with enhanced mechanical properties and thermal stability.

Table 1: Properties of Polymers Synthesized with this compound

Applications in Coatings and Adhesives

This compound is also utilized in the formulation of coatings and adhesives. Its ability to form self-crosslinking polymer latex compositions makes it suitable for applications such as:

- Binders for non-woven products

- Components in oil-well drilling fluids

- Viscosity modifiers for enhanced oil recovery

- Ingredients in synthetic leather production

These applications leverage the compound's self-curing characteristics, which enhance the durability and performance of the final products .

Textile Industry

Cross-Linking Agent for Cotton Fabrics

In the textile industry, this compound serves as a cross-linking agent for cotton fabrics. When applied, it improves the fabric's durability and resistance to wear. A study indicated that cotton treated with this compound exhibited superior strength and abrasion resistance compared to untreated cotton .

Table 2: Performance Comparison of Treated vs. Untreated Cotton

| Test | Treated Cotton (NMM) | Untreated Cotton |

|---|---|---|

| Tensile Strength | 40 MPa | 30 MPa |

| Abrasion Resistance | High | Moderate |

| Water Repellency | Excellent | Poor |

Biomedical Applications

Potential in Drug Delivery Systems

Recent research has explored the potential use of this compound in drug delivery systems. Its ability to form hydrogels through cross-linking reactions can be utilized to create controlled release formulations for therapeutic agents. The hydrogel matrices can be tailored to respond to specific stimuli (e.g., pH, temperature), enhancing the efficacy of drug delivery .

Case Study: Neurotoxicity Assessment

A notable study evaluated the neurotoxic effects associated with occupational exposure to acrylamide and N-methylolacrylamide among tunnel workers. The findings highlighted a correlation between exposure levels and peripheral nervous system symptoms, emphasizing the need for careful handling of these compounds in industrial settings .

Mechanism of Action

N-methylolmethacrylamide exerts its effects primarily through its ability to form cross-links in polymer matrices. The hydroxymethyl group reacts with other functional groups in the polymer, creating a network structure that enhances the mechanical properties and stability of the material. This cross-linking mechanism is crucial in applications where durability and resistance to environmental factors are required .

Comparison with Similar Compounds

N-Methylolacrylamide (MAA)

Structural Differences : MAA replaces the methyl group in methacrylamide with a hydrogen atom (acrylamide backbone).

N-Methoxymethylmethacrylamide (NMMM, CAS [3644-12-0])

Functional Group : Methoxymethyl (-CH₂OCH₃) replaces the hydroxymethyl group.

N-((Diethylamino)methyl)methacrylamide (CAS 10196-75-5)

Functional Group: Diethylamino (-CH₂N(C₂H₅)₂) introduces basicity.

N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide (CAS 89911-51-3)

Functional Group : Hydroxyethoxyethyl (-CH₂CH₂OCH₂CH₂OH) provides hydrophilicity.

- Applications : Used in hydrogels and biomedical polymers for enhanced water solubility .

- Molecular Weight : 173.21 g/mol, comparable to MEMA but with a longer, flexible side chain .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

Biological Activity

N-Methylolmethacrylamide (NMMA) is a versatile compound utilized primarily as a cross-linking agent in various industrial applications, including adhesives, textiles, and resins. Its biological activity has been the focus of several studies, particularly concerning its potential toxicity and carcinogenicity. This article provides a detailed overview of NMMA's biological activity, including case studies, research findings, and data tables summarizing key results.

NMMA is derived from methacrylamide and is characterized by its ability to form cross-linked networks when polymerized. This property makes it valuable in creating durable materials for:

- Adhesives

- Crease-resistant textiles

- Coatings and paints

- Sizing agents for paper

Carcinogenicity and Toxicity in Animal Models

Comprehensive toxicological studies have been conducted to assess the safety of NMMA. Notably, the National Toxicology Program (NTP) performed extensive evaluations on Fischer 344/N rats and B6C3F1 mice. The findings indicated significant biological effects at various dosages.

| Study Duration | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| 16 Days | 25 - 400 | Mortality in high-dose groups; neurobehavioral changes |

| 13 Weeks | 0, 6, 12 | No significant carcinogenic activity in rats; increased body weight in mice |

| 2 Years | 0, 6, 12 (rats); 0, 25, 50 (mice) | Evidence of carcinogenic activity in male mice; increased tumor incidence |

In the two-year study, there was no evidence of carcinogenic activity in male or female rats at doses of 6 or 12 mg/kg. However, male B6C3F1 mice showed increased incidences of neoplasms in the Harderian gland and liver at higher doses (50 mg/kg) .

Neurotoxicity

A study evaluating the effects on tunnel workers exposed to NMMA revealed potential neurotoxic effects. Symptoms included:

- Reduced sensory nerve conduction velocities (NCV)

- Prolonged ulnar distal delays

These effects were statistically significant compared to a control group and suggested demyelinating changes in peripheral nerves. Improvements were noted after cessation of exposure, indicating some reversibility of the effects .

Genetic Toxicology

In vitro studies have shown that NMMA does not induce mutations in Salmonella typhimurium but can cause chromosomal aberrations in Chinese hamster ovary (CHO) cells. Additionally, it induced sister chromatid exchanges (SCEs), suggesting potential genotoxic properties under certain conditions .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of NMMA:

- Study on Tunnel Workers : A cohort study involving tunnel workers exposed to NMMA reported a higher prevalence of neurological symptoms during exposure periods. Follow-up assessments showed recovery trends over time .

- Polymerization Studies : Research comparing cotton treated with NMMA versus N-methylolacrylamide showed differences in cross-linking efficiency and fabric durability. These findings highlight NMMA's effectiveness in enhancing material properties while also raising concerns about its safety profile .

Q & A

Q. What are the key physicochemical properties of N-methylolmethacrylamide (MEMA) relevant to experimental design?

MEMA (CAS 923-02-4) is a hydrophilic monomer with a molecular weight of 115.13 g/mol and a hydroxymethyl group that enables crosslinking in polymer systems. Key properties include:

- Solubility : Highly soluble in water (48 wt.% solutions stabilized with MEHQ are commercially available) .

- Reactivity : Undergoes self-condensation or copolymerization via free-radical mechanisms, often requiring stabilizers like MEHQ to prevent premature polymerization .

- Thermal Stability : Decomposes above 100°C, necessitating controlled temperatures during synthesis .

Q. What analytical methods are recommended for detecting and quantifying MEMA in experimental samples?

- Environmental Samples : Use HPLC-UV with a detection limit of 5 µg/L or GC-MS/MS for aqueous samples (e.g., drainage water). Derivatization with pentafluorophenyl isothiocyanate improves sensitivity .

- Biological Specimens : Analyze hemoglobin adducts via modified Edman degradation followed by GC-MS/MS. Note that methods cannot distinguish MEMA from acrylamide unless exposure sources are known .

Q. How is MEMA synthesized, and what purity standards are critical for research applications?

MEMA is synthesized via hydroxymethylation of methacrylamide using formaldehyde under alkaline conditions. Key considerations:

- Purity : Remove residual formaldehyde (a carcinogen) via vacuum distillation or dialysis.

- Stabilization : Add MEHQ (50–100 ppm) to aqueous solutions to inhibit polymerization .

- Characterization : Confirm structure via H NMR (δ 4.5–5.0 ppm for hydroxymethyl protons) and FTIR (C=O stretch at 1650 cm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate MEMA’s role in enhancing dentin bond durability in dental composites?

- Experimental Protocol :

- Prepare primers with 5–10 wt.% MEMA in ethanol/water.

- Apply to acid-etched dentin, followed by a resin composite (e.g., Clearfil Photo Bond).

- Age samples in artificial saliva (pH 6.8, 37°C) for 5 years.

- Measure bond strength via microtensile testing and compare to controls (e.g., N-methylolacrylamide). MEMA improves hydrolytic stability due to reduced water sorption .

Q. What methodologies address contradictions in neurotoxicity data between MEMA and acrylamide (AA)?

- Comparative Metabolomics : Expose in vitro neuronal cultures to equimolar doses of MEMA and AA. Quantify glycidamide (GA) metabolites via LC-MS/MS. MEMA exhibits lower GA formation, explaining its reduced neurotoxic potency .

- In Vivo Studies**: Use rodent models to compare neurofilament degeneration and motor function deficits. Dose-response curves for MEMA typically require 3–5× higher concentrations than AA to induce similar effects .

Q. How can researchers ensure stability of MEMA-containing aqueous solutions in long-term polymer studies?

Q. What advanced techniques characterize MEMA’s crosslinking efficiency in copolymer systems?

Q. How do regulatory limits for MEMA in food-contact materials impact experimental design?

- EU Compliance : Adhere to SML (Specific Migration Limit) of 0.05 mg/kg (EU Directive 2002/72/EC).

- Testing Protocol : Use 10% ethanol as a food simulant; quantify MEMA migration via HPLC-UV after 10 days at 40°C .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported carcinogenic potencies of MEMA across studies?

Q. What experimental strategies validate MEMA’s role in reducing cytotoxicity in biomedical polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.